![molecular formula C19H12F3N5O B2494066 6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile CAS No. 1274948-19-4](/img/structure/B2494066.png)
6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest falls within the realm of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Pyrimidines, including the specified compound, are crucial in the synthesis of compounds with potential therapeutic uses due to their structural similarity to nucleotides.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simpler precursors. For example, one-pot reactions involving malononitrile, aromatic aldehydes, and guanidine hydrochloride in aqueous media have been utilized for synthesizing diamino pyrimidine derivatives under environmentally friendly conditions (Deshmukh et al., 2008). Microwave-assisted synthesis is another efficient method for preparing triazolo[4,3-a]pyrimidine derivatives, indicating the versatility and adaptability of pyrimidine synthesis techniques (Divate & Dhongade-Desai, 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be extensively analyzed through computational methods, including molecular docking studies. These studies help in understanding the interaction between synthesized compounds and biological targets, predicting the potential biological activity of new compounds. For instance, molecular docking studies have been used to predict the affinity of pyrimidine derivatives towards CDK4 protein, providing insights into their possible therapeutic applications (Holam et al., 2022).
Chemical Reactions and Properties
Pyrimidine derivatives can undergo various chemical reactions, transforming into fused heterocyclic systems with potential biocidal properties. The versatility of these compounds is highlighted by their ability to react and form new heterocyclic structures with diverse biological activities (Youssef & Omar, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
- A study detailed the synthesis of related pyrimidine derivatives and evaluated their antifungal and antibacterial properties, finding some to possess excellent biocidal properties (Youssef & Omar, 2007).
- Another research focused on the efficient microwave-assisted synthesis of triazolopyrimidine carbonitrile derivatives, identifying promising anticonvulsant agents among them (Divate & Dhongade-Desai, 2014).
- Pyrazolopyrimidine derivatives were synthesized and their antibacterial activity was evaluated in a study, demonstrating their potential in this field (Rostamizadeh et al., 2013).
Molecular Docking and Synthesis
- Research on the synthesis of substituted pyrimidine derivatives included molecular docking studies, revealing certain compounds with high affinity for CDK4 protein, suggesting potential therapeutic applications (Holam, Santhoshkumar, & Killedar, 2022).
Synthesis of Fused Pyrimidine Derivatives
- Fused pyrimidine derivatives have been synthesized, showing significant antibacterial activity, indicating their potential use in antimicrobial treatments (Waghmare et al., 2012).
- Another study synthesized various pyrimidine derivatives and assessed their antifungal activity, highlighting the potential of these compounds in antifungal therapies (Hanafy, 2011).
Antimicrobial Activity Screening
- A study synthesized pyrimidine carbonitrile derivatives and conducted antimicrobial activity screening against various bacterial and fungal strains, finding some compounds with effective antibacterial properties (Bhat & Begum, 2021).
Eigenschaften
IUPAC Name |
6-amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5O/c20-19(21,22)13-6-4-5-12(9-13)11-25-16-15(10-23)26-18(28)27(17(16)24)14-7-2-1-3-8-14/h1-9,11H,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXZQECRMORUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC(=CC=C3)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)
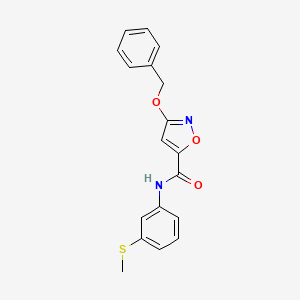
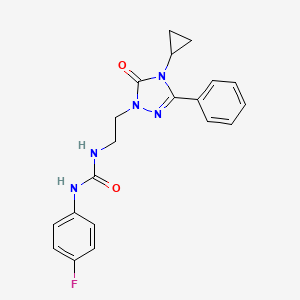
![N-Cycloheptyl-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)
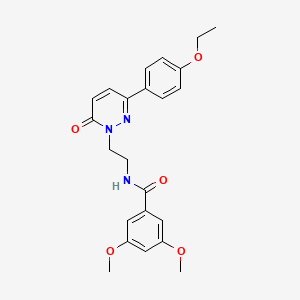
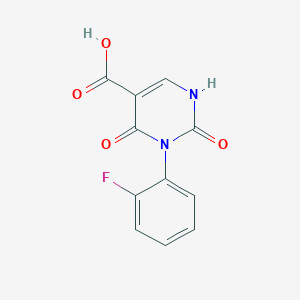

![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)

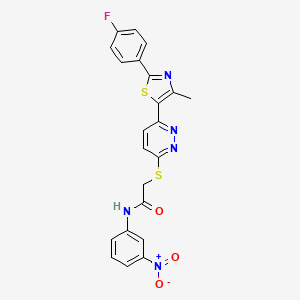
![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)
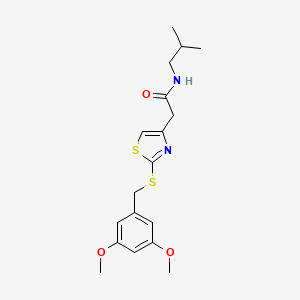
![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2494006.png)